4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: This compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
- 4-(4-fluoro-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
The uniqueness of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a novel compound that belongs to the class of pyrazole derivatives. Its unique structure, which integrates a pyrazole ring and a pyridine moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN3, with a molecular weight of approximately 292.17 g/mol. The presence of bromine and cyclopropylmethyl groups in its structure contributes to its distinctive chemical properties and biological activities.
Biological Activities
Pyrazole derivatives, including this compound, are known for their diverse biological activities. Key areas of activity include:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Many compounds in this class exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- CNS Activity : Some pyrazole derivatives interact with central nervous system receptors, suggesting potential use in neurological disorders.
The mechanism of action for this compound involves interaction with specific receptors and enzymes. For instance, studies have shown that similar compounds can modulate the activity of muscarinic receptors, particularly M4 receptors, which are implicated in various CNS disorders such as Alzheimer's disease and schizophrenia .
Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For example:
- Binding Affinity Studies : Research indicates that compounds structurally similar to this compound exhibit high binding affinities for M4 muscarinic receptors. These studies suggest that they act as positive allosteric modulators (PAMs), enhancing the effects of acetylcholine at these receptors .
- Preclinical Evaluations : Preclinical evaluations have demonstrated that pyrazole derivatives can significantly affect signaling pathways associated with neurotransmitter systems, providing insights into their potential therapeutic roles .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Structure | Antimicrobial, Anti-inflammatory | Contains both bromine and cyclopropyl groups |
5-Methyl-1H-pyrazole | Structure | Antimicrobial | Simpler structure without bromine |
4-Bromo-N-(5-methylpyrazol-3-yl)pyridine | Structure | CNS activity | Similar pyridine structure but different substituents |
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- CNS Disorders : A study demonstrated that a related pyrazole derivative improved cognitive function in rodent models of Alzheimer's disease by enhancing M4 receptor activity.
- Antimicrobial Efficacy : Another investigation revealed that certain pyrazole compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their utility in treating infections.
Properties
IUPAC Name |
4-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHIPYPSDZTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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